Lipophilicity (LogP) Profile: A Measurable and Significant Increase Over the Methyl Analog
The target compound exhibits a quantifiably higher lipophilicity compared to its closest non-branched analog, (1-methyl-1H-pyrazol-5-yl)methanol. This difference, driven by the extended propyl alkyl chain, is a critical factor in applications where membrane permeability or hydrophobic interactions are paramount .
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 0.433 |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-5-yl)methanol: -0.0876 |
| Quantified Difference | Increase of 0.5206 LogP units |
| Conditions | Calculated using a standard increment method (details proprietary to vendor); cross-referenced with a separate database reporting a LogP of -0.446 for the methyl analog . |
Why This Matters
This quantifiable increase in LogP directly correlates with enhanced membrane permeability and altered solubility, which are essential criteria for fragment-based drug design and optimizing the drug-likeness of a lead series.
